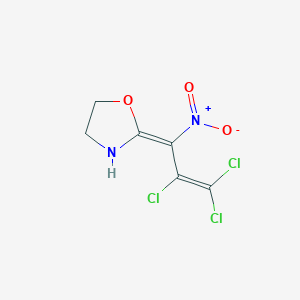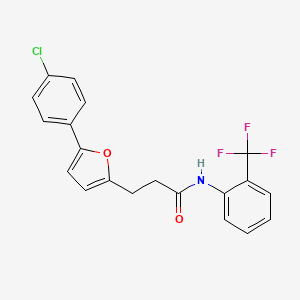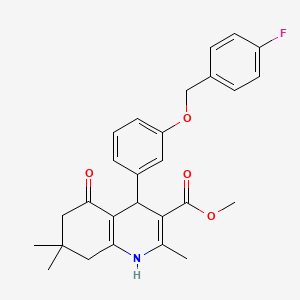
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group and a trichlorophenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 2,4,6-trichlorophenoxyacetic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 4-methoxybenzylamine and the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trichlorophenoxy group can be reduced to form a less chlorinated phenoxy group.
Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Reduction: Formation of N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide.
Substitution: Formation of N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide
- N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide
Comparison
Compared to similar compounds, N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide may exhibit unique properties due to the presence of the trichlorophenoxy group, which can influence its reactivity and biological activity. The methoxy group can also affect its solubility and interaction with biological targets.
特性
CAS番号 |
853316-41-3 |
|---|---|
分子式 |
C16H14Cl3NO3 |
分子量 |
374.6 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-12-4-2-10(3-5-12)8-20-15(21)9-23-16-13(18)6-11(17)7-14(16)19/h2-7H,8-9H2,1H3,(H,20,21) |
InChIキー |
MKYWIULGACTRLD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







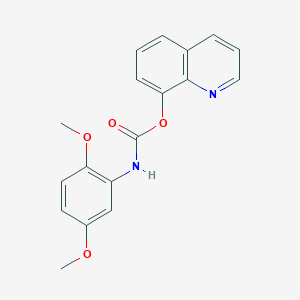
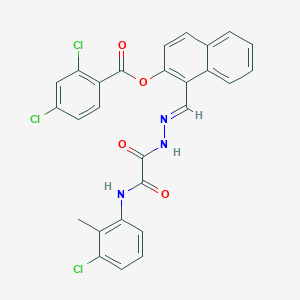
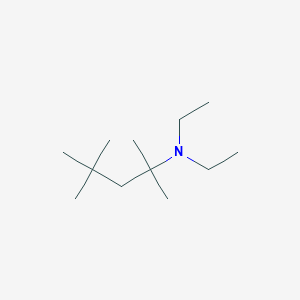
![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
